molecular formula C21H19N3O3 B13570589 N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B13570589
M. Wt: 361.4 g/mol
InChI Key: AETLKLUDKQFMIE-UHFFFAOYSA-N
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Description

N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopropylcarbamoyl group, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Cyclopropylcarbamoyl Group: This step involves the reaction of the oxazole intermediate with cyclopropyl isocyanate under controlled conditions to introduce the cyclopropylcarbamoyl group.

    Attachment of the Phenyl Groups: The phenyl groups can be introduced through a series of substitution reactions, often involving the use of phenylboronic acids and palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl and oxazole rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(cyclopropylcarbamoyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C21H19N3O3/c1-13-18(19(24-27-13)14-6-3-2-4-7-14)21(26)23-17-9-5-8-15(12-17)20(25)22-16-10-11-16/h2-9,12,16H,10-11H2,1H3,(H,22,25)(H,23,26)

InChI Key

AETLKLUDKQFMIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4CC4

Origin of Product

United States

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